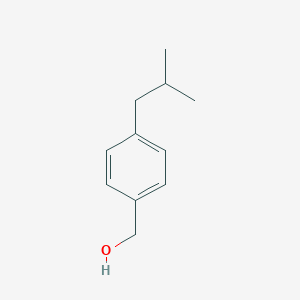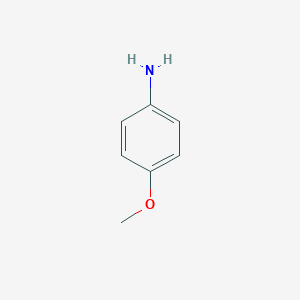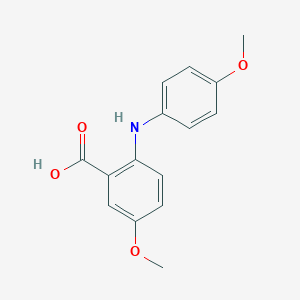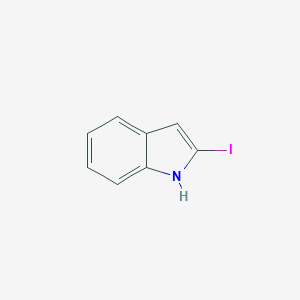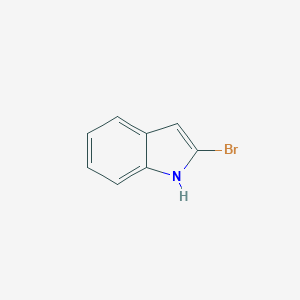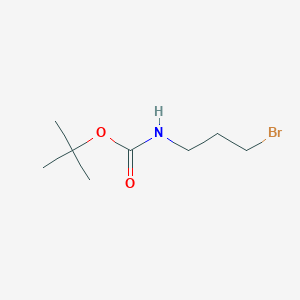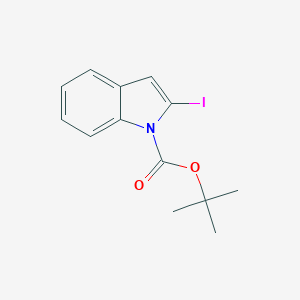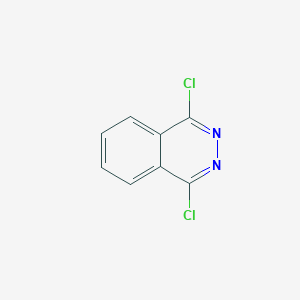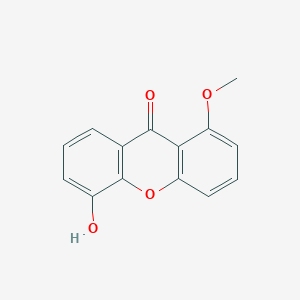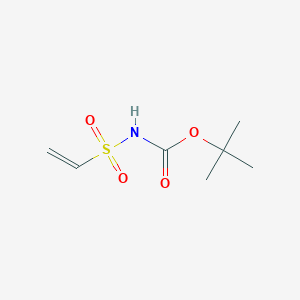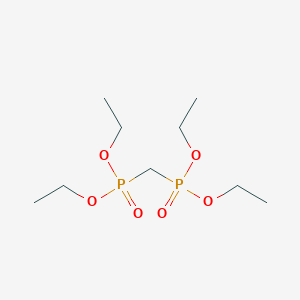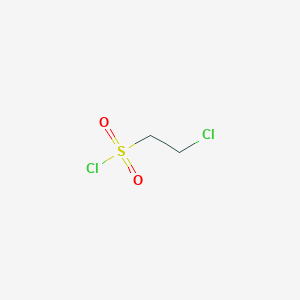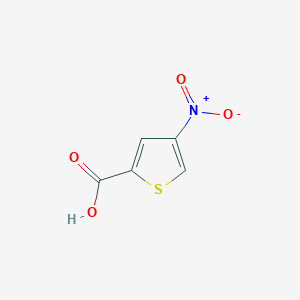
Perfluoroheptyl iodide
Descripción general
Descripción
Perfluoroheptyl iodide is part of the perfluoroalkyl iodide family, known for their extensive use in various industrial applications due to their unique chemical and physical properties. These compounds are characterized by a fully fluorinated alkyl chain attached to an iodine atom, contributing to their stability and reactivity.
Synthesis Analysis
The synthesis of perfluoroalkyl iodides, including perfluoroheptyl iodide, often involves the coupling of perfluoroalkyl halides in the presence of metallic zinc in aqueous media. Howell (1992) demonstrated that linear perfluoroalkyl iodides could be converted to linear perfluoroalkanes through reactions with zinc, highlighting a method that could be adapted for perfluoroheptyl iodide synthesis (Howell, 1992).
Molecular Structure Analysis
The molecular structure of perfluoroheptyl iodide, like other perfluoroalkyl iodides, is defined by the presence of a perfluorinated carbon chain which imparts a high degree of chemical resistance and a low polarizability. The iodine atom at one end of the molecule serves as a reactive site for further chemical modifications.
Chemical Reactions and Properties
Perfluoroheptyl iodide participates in reactions typical of alkyl iodides, such as nucleophilic substitution and elimination reactions. The fluorinated carbon chain affects the reactivity and outcome of these reactions, often leading to the formation of highly stable and inert products.
Physical Properties Analysis
The physical properties of perfluoroalkyl iodides are marked by their high thermal and chemical stability, low surface tension, and unique phase behavior. These properties are attributed to the strong carbon-fluorine bonds and the molecule's ability to repel water and oil.
Chemical Properties Analysis
Chemically, perfluoroheptyl iodide exhibits characteristics similar to other perfluorinated compounds, such as resistance to degradation under environmental conditions and a tendency to undergo reactions that can introduce functionality into the molecule. Studies on the environmental persistence and potential bioaccumulation of perfluoroalkyl substances (PFAS) indicate the need for careful management and assessment of their use and disposal (Wang et al., 2013).
Aplicaciones Científicas De Investigación
Environmental Science
Perfluoroheptyl iodide is a type of per/polyfluoroalkyl substance (PFAS) or perfluorinated compound (PFC) .
Application
PFASs are used in a variety of applications due to their unique chemical properties . They are components in nonstick cookware, fire-resistant clothing, and fire-fighting foams .
Method of Application
The analysis of PFASs in water is performed using an Agilent 6470 Triple Quadrupole LC/MS . This method analyzes for 14 compounds and includes additional chemical classes .
Results
These compounds are considered toxic, persistent, and bioaccumulative in wildlife and the environment . The United States Environmental Protection Agency (USEPA) has issued drinking water health advisories for two PFASs, perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS), at 70 ng/L (combined) .
Organic Chemistry
Perfluoroheptyl iodide is used in the synthesis of fluorinated heterocyclic salts .
Application
A series of 12 fluorinated heterocyclic salts based on a 1,2,4-oxadiazole moiety, connected through its C(5) or C(3) to an N-alkylpyridinium unit and a perfluoroheptyl chain, has been synthesized .
Method of Application
The synthesis involves connecting a 1,2,4-oxadiazole moiety through its C(5) or C(3) to an N-alkylpyridinium unit and a perfluoroheptyl chain .
Results
The synthesis resulted in 12 fluorinated heterocyclic salts .
Nanomaterial-based Probes for Iodide Sensing
Specific Scientific Field
This application falls under the field of Material Science .
Application
Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing . These sensors have unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . Iodide ions (I−) hold great significance in biological, food, and environmental fields .
Method of Application
The fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing include photo-induced electron transfer, internal charge transfer, metal–ligand charge transfer, fluorescence resonance energy transfer, excited-state intramolecular proton transfer, upconversion fluorescence, excimer, and colorimetric sensing mechanisms .
Results
Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) have been explored for iodide ion sensing during 2013–2023 .
Synthesis of Fluorinated Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Application
Perfluoroheptyl iodide is used in the synthesis of various fluorinated compounds .
Method of Application
The specific method of application would depend on the type of fluorinated compound being synthesized .
Results
The result of this application is the successful synthesis of various fluorinated compounds .
Synthesis of Fluorinated Heterocyclic Salts
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Application
Perfluoroheptyl iodide is used in the synthesis of various fluorinated heterocyclic salts .
Method of Application
The specific method of application would depend on the type of fluorinated heterocyclic salt being synthesized .
Results
The result of this application is the successful synthesis of various fluorinated heterocyclic salts .
Fluorinated Surfactants
Specific Scientific Field
This application falls under the field of Material Science .
Application
Perfluoroheptyl iodide is used in the synthesis of fluorinated surfactants . These surfactants are used in a variety of applications such as nonstick cookware, fire-resistant clothing, and fire-fighting foams .
Method of Application
The synthesis of fluorinated surfactants involves a series of chemical reactions . The specific method of application would depend on the type of fluorinated surfactant being synthesized .
Results
The result of this application is the successful synthesis of various fluorinated surfactants .
Safety And Hazards
Perfluoroheptyl iodide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It also poses a specific target organ toxicity risk upon single exposure (Category 3)6.
Direcciones Futuras
The future directions of Perfluoroheptyl iodide are not explicitly mentioned in the search results. However, given its potential applications in various chemical reactions and its role as a Polyfluorinated iodine alkanes (PFIs) derivative, it may find use in the development of new chemical processes and products.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMDLIBMIYQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059828 | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroheptyl iodide | |
CAS RN |
335-58-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



